Product packaging for INCB053914(Cat. No.:)

INCB053914

Cat. No.: B1150099
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of PIM Kinases in Cellular Processes and Oncogenesis

PIM kinases are involved in a diverse range of cellular processes that are frequently dysregulated in cancer, including cell cycle regulation, apoptosis modulation, cell proliferation and survival, and transcriptional regulation bohrium.comresearchgate.netjcpjournal.orge-century.us.

Cell Cycle Regulation

PIM kinases promote cell cycle progression through the phosphorylation and regulation of several key cell cycle proteins. They can phosphorylate and inactivate cyclin-dependent kinase inhibitors like p21Cip1/Waf1 and p27Kip1, leading to their degradation or nuclear export, thereby removing blocks to cell cycle transition spandidos-publications.comjcpjournal.orgnih.govnih.gov. PIM kinases also activate phosphatases such as Cdc25A and Cdc25C, which are involved in advancing the cell cycle through the G1/S and G2/M phases, respectively jcpjournal.orgnih.gov.

Apoptosis Modulation

A significant role of PIM kinases in oncogenesis is their ability to inhibit apoptosis, or programmed cell death jcpjournal.orgmdpi.com. They achieve this by phosphorylating pro-apoptotic proteins such as BAD (BCL-2-associated agonist of cell death), which prevents BAD from interacting with and neutralizing anti-apoptotic proteins like Bcl-2 and Bcl-xL jcpjournal.orgmdpi.compnas.orgmdpi.com. This allows the anti-apoptotic proteins to maintain cell survival signaling mdpi.com.

Cell Proliferation and Survival

PIM kinases are potent promoters of cell proliferation and survival encyclopedia.pubbohrium.compnas.org. Their influence on cell cycle progression and inhibition of apoptosis directly contributes to increased cell numbers and resistance to death signals bohrium.comspandidos-publications.comjcpjournal.org. They are also involved in regulating energy metabolism, which supports the high energy demands of proliferating cancer cells nih.govpnas.orgnih.gov. This includes modulating pathways like mTORC1 and glycolysis nih.govpnas.orgmdpi.comnih.govmedsci.org.

Transcriptional Regulation

PIM kinases can influence gene expression by phosphorylating transcription factors and other proteins involved in transcriptional machinery jcpjournal.orge-century.usnih.govpnas.org. For instance, PIM kinases can phosphorylate and stabilize the oncoprotein c-Myc, enhancing its transcriptional activity on target genes involved in cell growth and proliferation jcpjournal.orgpnas.org. They can also affect the activity of proteins like HP1γ, which is involved in chromatin structure and gene silencing e-century.usnih.gov.

PIM Kinases as Therapeutic Targets in Malignancies

Given their central roles in promoting the hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis, PIM kinases have emerged as attractive therapeutic targets in various malignancies, particularly hematologic cancers and solid tumors benthamscience.comjcpjournal.orgcrisprmedicinenews.comnih.govpatsnap.com. Their overexpression is frequently observed in these cancers and is often associated with poor prognosis researchgate.netjcpjournal.orgnih.gov. The development of small-molecule inhibitors targeting PIM kinases is an active area of cancer research benthamscience.comcrisprmedicinenews.comnih.govcsic.es.

INCB053914: A Pan-PIM Kinase Inhibitor 2.1. Chemical Structure and Properties

This compound is a small-molecule inhibitor developed by Incyte Corporation ontosight.aispringer.com. It is classified as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, meaning it competes with ATP for binding to the active site of PIM kinases, thereby blocking their catalytic activity nih.govnih.govplos.orgthieme-connect.com. Preclinical characterization has shown it to be a potent and selective inhibitor of all three PIM kinase isoforms: PIM1, PIM2, and PIM3 nih.govplos.orgthieme-connect.com.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PIM kinase activity ontosight.ai. By binding to the ATP-binding pocket of PIM1, PIM2, and PIM3, this compound prevents these kinases from phosphorylating their downstream substrates nih.govplos.orgthieme-connect.com. This inhibition disrupts the signaling pathways regulated by PIM kinases that are crucial for cancer cell survival, proliferation, and growth ontosight.ainih.gov.

Preclinical Research Findings

Preclinical studies have investigated the activity of this compound in various models of hematologic malignancies nih.govnih.govplos.orgresearchgate.net.

In Vitro Studies

In vitro studies using cell lines derived from multiple hematologic malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM), have demonstrated that this compound inhibits proliferation and the phosphorylation of key downstream substrates of PIM kinases nih.govnih.govplos.orgaacrjournals.orgmdpi.com. These substrates include proteins involved in cell survival and growth, such as BAD, p70S6K, and 4E-BP1 nih.govplos.orgaacrjournals.orgmdpi.com. The inhibitory effects of this compound on substrate phosphorylation and cell proliferation in these cell lines provide evidence that PIM kinase inhibition is central to its antiproliferative effects nih.govplos.org. Interestingly, treatment with this compound has been observed to increase PIM2 expression in some cancer cell lines and in primary AML cells, suggesting a potential compensatory feedback mechanism; however, this increase did not diminish the inhibitory effects of this compound on downstream signaling and efficacy nih.govplos.orgaacrjournals.org.

Table 1: In Vitro Effects of this compound on PIM Kinase Activity

PIM IsoformIC₅₀ (nM)
PIM10.24 thieme-connect.com
PIM230 thieme-connect.com
PIM30.12 thieme-connect.com

Note: IC₅₀ values represent the half-maximal inhibitory concentration. Data compiled from preclinical studies.

In Vivo Studies

In vivo studies using xenograft models of AML and MM have shown that single-agent this compound inhibits tumor growth in a dose-dependent manner nih.govnih.govplos.orgresearchgate.netmdpi.com. This was accompanied by the inhibition of BAD phosphorylation in the tumors, indicating effective target engagement nih.govplos.orgmdpi.com. Furthermore, studies have explored the potential for combination therapy. Additive or synergistic inhibition of tumor growth was observed when this compound was combined with other agents, including selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, and standard chemotherapeutics like cytarabine (B982) nih.govnih.govplos.orgresearchgate.netmdpi.com. These findings suggest that combining pan-PIM kinase inhibition with strategies targeting overlapping signaling pathways or standard treatments may enhance therapeutic efficacy in hematologic malignancies nih.govnih.govplos.org.

Table 2: In Vivo Effects of Single-Agent this compound on Tumor Growth in Xenograft Models

Cancer TypeModel SystemEffect on Tumor Growth
Acute Myeloid LeukemiaXenograftDose-dependent inhibition nih.govplos.org
Multiple MyelomaXenograftDose-dependent inhibition nih.govplos.org

Note: Data compiled from preclinical studies.

PIM kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are constitutively active and play crucial roles in numerous cellular processes vital for cancer progression, including cell cycle regulation, apoptosis modulation, cell proliferation and survival, and transcriptional regulation. Their frequent overexpression in hematologic and solid tumors underscores their significance as promising therapeutic targets. This compound is a potent and selective pan-PIM kinase inhibitor that has demonstrated inhibitory activity against all three isoforms. Preclinical research, both in vitro and in vivo, has shown that INCB0539914 inhibits cancer cell proliferation, modulates key downstream signaling pathways, and reduces tumor growth in models of hematologic malignancies. These findings, particularly the observed synergistic effects in combination studies, support the potential therapeutic utility of this compound, especially in combination regimens, for the treatment of hematologic malignancies dependent on PIM kinase activity.

Properties

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Appearance

Solid powder

Synonyms

INCB053914;  INCB-053914;  INCB 053914.; Unknown

Origin of Product

United States

Incb053914 As a Pan Pim Kinase Inhibitor: Preclinical Characterization

Mechanism of PIM Kinase Inhibition by INCB053914

This compound exerts its inhibitory effects through a specific mechanism of action at the molecular level.

ATP-Competitive Inhibition Profile

This compound is characterized as a Type 1, ATP-competitive inhibitor of PIM kinases guidetopharmacology.org. This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the PIM kinase enzymes mycancergenome.orgsmolecule.com. By occupying the ATP-binding site, this compound prevents the kinases from binding to ATP, which is necessary for their catalytic activity and the phosphorylation of their downstream substrates mycancergenome.org.

Inhibition Potency Across PIM1, PIM2, and PIM3 Isozymes

Biochemical assays have demonstrated that this compound potently inhibits the activity of all three PIM isozymes nih.govplos.orgselleckchem.com. The half-maximal inhibitory concentration (IC50) values indicate potent inhibition, though with some variation across the isozymes nih.govplos.org.

Data on the inhibitory potency of this compound against PIM isozymes in biochemical assays:

PIM IsozymeIC50 (nM)
PIM10.24 selleckchem.commedchemexpress.com
PIM230 selleckchem.commedchemexpress.com
PIM30.12 selleckchem.commedchemexpress.com

These values show that this compound inhibits PIM1 and PIM3 with slightly higher potency than PIM2 in biochemical assays nih.govplos.orgselleckchem.commedchemexpress.com. PIM2 was often chosen as a benchmark in subsequent experiments to ensure sufficient target coverage due to its relatively lower susceptibility to inhibition compared to PIM1 and PIM3 nih.govplos.org.

Kinase Selectivity Spectrum

This compound has demonstrated high selectivity against a broad panel of kinases nih.govplos.orgselleckchem.com. Initial profiling against a panel of over 50 kinases showed greater than 475-fold selectivity for PIM kinases nih.govplos.org. Modest potency was observed against RSK2 (IC50 = 7.1 μM) nih.govplos.orgselleckchem.com. Further profiling against a broader panel of 192 kinases confirmed this high selectivity, with no kinase other than Per-Arnt-Sim (PAS) kinase being significantly inhibited at a concentration of 100 nM nih.govplos.org. Subsequent evaluation indicated that this compound had approximately equipotent effects on PIM2 and PAS kinase activities nih.govplos.org.

Molecular and Cellular Impact of this compound

The inhibition of PIM kinases by this compound leads to significant molecular and cellular effects, particularly the modulation of downstream signaling pathways.

Modulation of Downstream PIM Substrate Phosphorylation

Inhibition of PIM kinase activity by this compound results in decreased phosphorylation of various downstream substrates that are involved in cell survival, growth, and proliferation nih.govplos.orgaacrjournals.org. Studies in hematologic tumor cell lines, including those from acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM), have shown dose-dependent inhibition of the phosphorylation of PIM substrates such as p70S6K/S6 and 4E-BP1 upon treatment with this compound nih.govplos.orgmedchemexpress.com.

Bcl-2-Associated Death Promoter Protein (BAD)

Bcl-2-Associated Death Promoter Protein (BAD) is a well-established downstream substrate of PIM kinases aacrjournals.orgaacrjournals.org. Phosphorylation of BAD by PIM kinases promotes cell survival by inhibiting its pro-apoptotic function aacrjournals.org. Preclinical studies with this compound have shown potent inhibition of BAD phosphorylation nih.govplos.orgaacrjournals.org.

In vitro studies in MOLM-16 (AML) and KMS-12-BM (MM) cell lines demonstrated that PIM kinase-mediated phosphorylation of BAD was particularly sensitive to inhibition by this compound nih.govplos.orgmedchemexpress.com.

Data on the inhibition of BAD phosphorylation by this compound in cell lines:

Cell LineCancer TypeMean IC50 (nM) for pBAD Inhibition
MOLM-16AML4 nih.govplos.orgmedchemexpress.com
KMS-12-BMMM27 nih.govplos.orgmedchemexpress.com

In vivo studies using mouse xenograft models bearing MOLM-16 (AML) and KMS-12-BM (MM) tumors also showed a dose-dependent inhibition of BAD phosphorylation relative to vehicle control after treatment with this compound nih.govplos.orgmedchemexpress.com.

Data on the inhibition of BAD phosphorylation by this compound in vivo:

Tumor ModelCancer TypeIC50 (nM) for pBAD Inhibition (4 hours post-dose)
MOLM-16AML70 nih.govplos.orgmedchemexpress.com
KMS-12-BMMM145 nih.govplos.orgmedchemexpress.com

These findings indicate that this compound effectively inhibits the phosphorylation of BAD both in cellular contexts and in vivo tumor models, contributing to its potential anti-tumor activity nih.govplos.orgaacrjournals.org.

Ribosomal Protein S6 Kinase (p70S6K/S6)

Ribosomal protein S6 kinase (p70S6K, also known as S6K1) is a serine/threonine kinase that acts downstream of the PI3K/AKT/mTOR pathway and phosphorylates the S6 ribosomal protein, which is involved in protein synthesis and cell proliferation cellsignal.cnwikipedia.org. PIM kinases can regulate the mTORC1 pathway, which in turn affects p70S6K/S6 phosphorylation nih.govnih.govmdpi.com. Treatment with this compound has been shown to inhibit the phosphorylation of p70S6K/S6 in a dose-dependent manner in various hematologic cancer cell lines, including MOLM-16 (AML), Pfeiffer (DLBCL), and KMS-12-PE/BM (MM) cell lines plos.orgmedchemexpress.comnih.govsemanticscholar.org. This inhibition of p70S6K/S6 phosphorylation suggests that this compound disrupts PIM-mediated signaling that influences protein synthesis and cell growth plos.orgnih.govsemanticscholar.org. Ex vivo treatment of primary bone marrow blasts from AML patients with this compound also resulted in decreased phosphorylation of p70S6K nih.govsemanticscholar.org.

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) is a repressor of cap-dependent translation. Phosphorylation of 4E-BP1 by kinases like mTORC1, which can be influenced by PIM activity, leads to its dissociation from eIF4E, thereby promoting translation initiation aacrjournals.orgnih.govnih.govmdpi.comashpublications.org. This compound treatment has been shown to inhibit the phosphorylation of 4E-BP1 in a dose-dependent manner in MOLM-16 (AML), Pfeiffer (DLBCL), and KMS-12-PE/BM (MM) cell lines plos.orgmedchemexpress.comnih.govsemanticscholar.org. This effect was also observed in ex vivo treated primary bone marrow blasts from AML patients and in peripheral blood mononuclear cells (PBMCs) from patients receiving this compound nih.govsemanticscholar.orgresearchgate.netplos.org. These findings indicate that this compound's inhibition of PIM kinases impacts the translational machinery by reducing 4E-BP1 phosphorylation plos.orgnih.govsemanticscholar.org.

Proline-Rich AKT Substrate 40 (PRAS40)

Proline-Rich AKT Substrate 40 (PRAS40) is a component of the mTORC1 complex and acts as an inhibitor of mTORC1 activity when unphosphorylated nih.govmdpi.com. Phosphorylation of PRAS40 by kinases such as AKT and PIM can relieve this inhibition, thereby activating mTORC1 and promoting downstream signaling related to cell growth and proliferation e-century.usnih.govnih.govmdpi.comspringermedizin.de. Studies have shown that this compound treatment impairs the phosphorylation of PRAS40 at threonine 246 (T246) in MPN model cells nih.gov. This reduced phosphorylation of PRAS40 is consistent with the on-target activity of this compound and contributes to the inhibition of mTORC1 signaling nih.govnih.govmdpi.com.

Effects on PIM Kinase Expression (e.g., PIM2 Upregulation)

While this compound inhibits PIM kinase activity, studies have observed a compensatory increase in PIM protein levels, particularly PIM2, following treatment plos.orgnih.govaacrjournals.orgnih.govsemanticscholar.orgresearchgate.net. This upregulation of PIM2 has been noted in hematologic cancer cell lines, ex vivo treated primary bone marrow blasts from AML patients, and PBMCs from patients receiving this compound plos.orgnih.govsemanticscholar.orgresearchgate.netplos.org. For example, this compound increased PIM2 expression in KG-1a (AML), Pfeiffer (DLBCL), and KMS-12-PE (MM) cells nih.govsemanticscholar.org. A concentration-dependent increase in PIM2 expression was also observed in PBMCs treated ex vivo with this compound nih.govsemanticscholar.orgresearchgate.net. This phenomenon of PIM isozyme upregulation upon inhibition of one or more isoforms is a known characteristic of PIM kinases and highlights the potential for mutual compensation among the family members plos.org. Despite this upregulation, this compound maintained its inhibitory effects on downstream substrate phosphorylation and cell proliferation plos.orgaacrjournals.org.

Induction of Apoptosis in Cancer Cell Models

PIM kinases play a role in promoting cell survival and inhibiting apoptosis, partly through the phosphorylation and inactivation of pro-apoptotic proteins like BAD (Bcl-2-associated death promoter) plos.orgnih.govnih.govaacrjournals.orgnih.govnih.govashpublications.orgaacrjournals.org. Inhibition of PIM kinase activity by this compound can therefore lead to the induction of apoptosis in cancer cells. Studies have demonstrated that this compound inhibits the phosphorylation of BAD plos.orgnih.govnih.govaacrjournals.orgnih.govsemanticscholar.orgashpublications.org. PIM kinase-mediated phosphorylation of BAD in MOLM-16 (AML) and KMS-12-BM (MM) cell lines was particularly sensitive to inhibition by this compound, with mean IC50 values of 4 nM and 27 nM, respectively plos.orgmedchemexpress.comsemanticscholar.org. In vivo studies in mice bearing MOLM-16 (AML) and KMS-12-BM (MM) tumors treated with this compound showed a dose-dependent inhibition of BAD phosphorylation plos.orgmedchemexpress.com. Furthermore, this compound has been shown to induce apoptosis in MPN model cell lines, including BaF3/EpoR-JAK2-V617F, UKE1, and SET2, particularly when combined with ruxolitinib (B1666119) nih.govnih.govashpublications.org.

Inhibition of Cell Proliferation across Malignancy Cell Lines

This compound has demonstrated broad anti-proliferative activity against a diverse panel of hematologic tumor cell lines, including those derived from acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL) plos.orgmedchemexpress.commycancergenome.orgmedchemexpress.comnih.govaacrjournals.org. The antiproliferative effects were investigated using cell proliferation assays plos.orgnih.govsemanticscholar.org. Mean growth inhibitory (GI50) values were below 100 nM in 50% of the tested cell lines nih.gov. Notably, this compound inhibited proliferation in all MM cell lines tested, with mean GI50 values ranging from 13.2 nM to 230.0 nM plos.orgmedchemexpress.commedchemexpress.comnih.gov. Among AML cell lines, MOLM-16 and Kasumi-3 were highly sensitive, with mean GI50 values of 3.3 nM and 4.9 nM, respectively plos.orgnih.gov. The proliferation of Pfeiffer cells was most sensitive among DLBCL cell lines, with a mean GI50 of 19.5 nM plos.orgnih.gov. The observed anti-proliferative effects are strongly correlated with the inhibition of PIM kinase activity and downstream substrate phosphorylation nih.govsemanticscholar.org.

Here is a summary of the growth inhibitory activity of this compound in selected hematologic cancer cell lines:

Cell Line (Malignancy) Mean GI50 (nM)
MOLM-16 (AML) 3.3 plos.orgnih.gov
Kasumi-3 (AML) 4.9 plos.orgnih.gov
Pfeiffer (DLBCL) 19.5 plos.orgnih.gov
KMS-12-BM (MM) Ranging from 13.2 to 230.0 (part of overall MM range) plos.orgmedchemexpress.commedchemexpress.comnih.gov
MM Cell Lines (Overall) Ranging from 13.2 to 230.0 plos.orgmedchemexpress.commedchemexpress.comnih.gov

The similar inhibitory potencies observed for substrate phosphorylation and cell proliferation in these cell lines provide evidence that PIM kinase inhibition is central to the antiproliferative effects of this compound nih.govsemanticscholar.org.

Preclinical Pharmacodynamics and Efficacy of Incb053914

In Vitro Studies on Hematologic Malignancy Cell Lines

INCB053914 has shown broad anti-proliferative activity against a diverse panel of hematologic tumor cell lines, including those from AML, Multiple Myeloma (MM), Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and T-Cell Acute Lymphoblastic Leukemia (T-ALL). plos.orgselleck.co.jpnih.govselleckchem.commedchemexpress.commedchemexpress.com The mean growth inhibitory (GI50) values were less than 100 nM in 50% of the cell lines tested. plos.orgnih.gov

This compound potently inhibits the activities of all three PIM isozymes, with IC50 values in biochemical assays reported as 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3. selleck.co.jpthieme-connect.comselleckchem.commedchemexpress.commedchemexpress.com This pan-inhibition is considered important for maximizing therapeutic efficacy and avoiding compensatory activity among the isoforms. nih.govaacrjournals.org

In addition to inhibiting proliferation, this compound inhibits the phosphorylation of multiple downstream PIM substrates, including p70S6K, S6, 4E-BP1, and the pro-apoptotic protein BAD. plos.orgnih.govaacrjournals.orgmedchemexpress.commedchemexpress.com Treatment with this compound has also been noted to increase PIM2 protein levels in human cancer cell lines, a compensatory response that does not appear to reduce the molecule's activity on downstream signaling and efficacy. plos.orgnih.govaacrjournals.org

Acute Myeloid Leukemia (AML) Cell Models

In AML cell lines, this compound inhibited proliferation with mean GI50 values less than 100 nM in eight of 15 cell lines tested (53%). plos.orgnih.gov Notably, MOLM-16 and Kasumi-3 cells demonstrated high sensitivity to this compound, with mean GI50 values of 3.3 nM and 4.9 nM, respectively. plos.orgnih.govaacrjournals.org this compound suppressed the phosphorylation of multiple PIM kinase substrates and increased PIM kinase expression in both AML cell lines and primary AML patient samples. plos.orgnih.govaacrjournals.org AML cell lines expressing higher levels of CD25, which is co-regulated with PIM through the JAK/STAT pathway, were found to be more sensitive to this compound inhibition. nih.govaacrjournals.org

Multiple Myeloma (MM) Cell Models

This compound inhibited proliferation in all MM cell lines tested. plos.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.com Mean GI50 values in MM cell lines ranged from 13.2 nM to 230.0 nM. plos.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.com this compound potently suppressed the phosphorylation of multiple PIM substrates in MM cell lines. aacrjournals.org PIM kinase-mediated phosphorylation of BAD in KMS-12-BM cells was particularly sensitive to inhibition by this compound, with a mean IC50 of 27 nM. medchemexpress.commedchemexpress.com Studies using a PIM2-sparing compound suggested the importance of the PIM2 isoform in myeloma growth and survival. aacrjournals.org

Diffuse Large B-Cell Lymphoma (DLBCL) Cell Models

Among the DLBCL cell lines tested, Pfeiffer cells were the most sensitive to inhibition by this compound, with a mean GI50 value of 19.5 nM. plos.orgnih.gov this compound inhibited the phosphorylation of downstream PIM kinase substrates like p70S6K/S6 and 4E-BP1 in Pfeiffer cells in a dose-dependent manner. medchemexpress.commedchemexpress.com

Mantle Cell Lymphoma (MCL) Cell Models

This compound has shown activity as a single agent in MCL cell lines, with IC50 values in cell proliferation assays ranging from 3-300 nM across various hematologic malignancies, including MCL. selleck.co.jpselleckchem.com

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Models

This compound is active as a single agent in T-ALL cell lines, with IC50 values in cell proliferation assays falling within the 3-300 nM range observed across different hematologic malignancies. selleck.co.jpselleckchem.com

Cell Line TypeRepresentative Cell Lines TestedMean GI50 Range (nM)Key Findings in VitroSource
AMLMOLM-16, Kasumi-3, KG-1<100 (in 53% lines)High sensitivity in MOLM-16 (3.3 nM) and Kasumi-3 (4.9 nM). Inhibits substrate phosphorylation. Increased PIM kinase expression. More sensitive in CD25+ lines. plos.orgnih.govaacrjournals.org
MMKMS-12-BM, KMS-12-PE, INA-613.2 - 230.0Inhibits proliferation in all lines tested. Potently suppresses substrate phosphorylation, especially pBAD (27 nM in KMS-12-BM). PIM2 isoform important. plos.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.org
DLBCLPfeiffer19.5 (Pfeiffer)Pfeiffer cells most sensitive among tested DLBCL lines. Inhibits substrate phosphorylation. plos.orgnih.govmedchemexpress.commedchemexpress.com
MCLNot specified in detail3 - 300 (range across HMs)Active as a single agent. selleck.co.jpselleckchem.com
T-ALLNot specified in detail3 - 300 (range across HMs)Active as a single agent. selleck.co.jpselleckchem.com

In Vivo Efficacy in Xenograft Models

Single-agent this compound has demonstrated dose-dependent inhibition of tumor growth in xenograft models of AML and MM. plos.orgnih.govnih.govthieme-connect.comselleckchem.commedchemexpress.commedchemexpress.com In these models, this compound inhibited the phosphorylation of Bcl-2-associated death promoter protein (BAD). plos.orgnih.govnih.govselleckchem.commedchemexpress.commedchemexpress.com

In the MOLM-16 (AML) xenograft model, tumor growth inhibition was observed at doses as low as 1 mg/kg. plos.orgnih.gov Maximal growth inhibition of 96% was seen at a dose of 30 mg/kg twice a day, resulting in partial regression in six out of eight mice. plos.orgnih.gov

In the KMS-12-BM (MM) xenograft model, this compound-mediated tumor growth inhibition was dose-dependent, with inhibition rates of 43%, 71%, 77%, and 88% at doses of 25, 50, 75, and 100 mg/kg twice a day, respectively. plos.orgnih.gov

The potency of this compound in suppressing BAD phosphorylation in vivo in MOLM-16 and KMS-12 tumors was consistent with its potency in blocking BAD phosphorylation in these cells in vitro. medchemexpress.comaacrjournals.orgaacrjournals.org Dose-dependent inhibition of BAD phosphorylation relative to vehicle was observed at 4 hours post dose in mice bearing MOLM-16 (IC50 = 70 nM) and KMS-12-BM (IC50 = 145 nM) tumors. medchemexpress.commedchemexpress.complos.org

Studies also explored the efficacy of this compound in combination with other agents in xenograft models. Additive or synergistic inhibition of tumor growth was observed when this compound was combined with selective PI3Kδ inhibition in a DLBCL xenograft model, with selective JAK1 or JAK1/2 inhibition in an INA-6 MM xenograft model, or with cytarabine (B982) in an AML xenograft model. plos.orgnih.govnih.govaacrjournals.orgplos.org For instance, synergistic activity was seen in the KG-1 AML model when this compound was combined with cytarabine. nih.govaacrjournals.org

Xenograft ModelHematologic Malignancy TypeKey Findings in VivoSource
MOLM-16AMLDose-dependent tumor growth inhibition (up to 96%). Partial regression observed. Inhibits BAD phosphorylation. plos.orgnih.govselleckchem.commedchemexpress.commedchemexpress.comaacrjournals.orgplos.org
KMS-12-BMMMDose-dependent tumor growth inhibition (up to 88%). Inhibits BAD phosphorylation. plos.orgnih.govselleckchem.commedchemexpress.commedchemexpress.complos.org
KG-1AMLSynergistic activity observed when combined with cytarabine. nih.govaacrjournals.orgplos.org
INA-6MMAdditive or synergistic inhibition of tumor growth observed when combined with the JAK1-selective inhibitor, itacitinib (B608144). plos.org
PfeifferDLBCLEnhanced inhibitory effects on tumor growth observed when combined with a selective PI3Kδ inhibitor. plos.orgnih.govplos.org

Inhibition of Tumor Growth in AML Xenografts

Single-agent this compound has demonstrated dose-dependent inhibition of tumor growth in acute myeloid leukemia (AML) xenograft models plos.orgnih.govthieme-connect.comnih.gov. Studies using human MOLM-16 (AML) xenografts in SCID mice showed that this compound inhibited tumor growth, with inhibition observed at doses as low as 1 mg/kg plos.orgnih.gov. Maximal growth inhibition of 96% was achieved at a dose of 30 mg/kg administered twice a day, resulting in partial regression in a significant proportion of mice plos.orgnih.gov.

This compound has also shown synergistic effects when combined with cytarabine in KG-1 xenografts, increasing the inhibitory effects on tumor growth plos.orgnih.gov.

Inhibition of Tumor Growth in MM Xenografts

This compound also inhibited tumor growth in multiple myeloma (MM) xenograft models in a dose-dependent manner plos.orgnih.govthieme-connect.comnih.gov. In mice bearing KMS-12-BM (MM) tumors, this compound treatment resulted in tumor growth inhibition rates of 43%, 71%, 77%, and 88% at doses of 25, 50, 75, and 100 mg/kg administered twice a day, respectively plos.orgnih.gov.

Combination studies in MM xenograft models, such as those derived from INA-6 cells, have shown that this compound can synergistically enhance the inhibitory potency of JAK1-selective inhibitors like itacitinib and JAK1/2-selective inhibitors like ruxolitinib (B1666119) on tumor growth plos.orgnih.gov.

Pharmacodynamic Biomarker Modulation in Xenograft Models (e.g., pBAD)

Pharmacodynamic studies in xenograft models have focused on the modulation of downstream PIM kinase substrates, particularly phosphorylated BAD (pBAD). In mice bearing MOLM-16 (AML) or KMS-12-BM (MM) tumors, treatment with this compound resulted in a dose-dependent inhibition of BAD phosphorylation relative to vehicle control at 4 hours post-dose plos.orgnih.govplos.org. The inhibitory concentration 50% (IC₅₀) for pBAD inhibition in MOLM-16 tumors was 70 nM, and in KMS-12-BM tumors, it was 145 nM plos.orgplos.org.

These in vivo findings are consistent with in vitro observations where this compound inhibited the phosphorylation of multiple substrates, including BAD, in hematologic cancer cell lines and patient-derived primary AML cells plos.orgnih.govsemanticscholar.org. A concentration-dependent inhibition of BAD phosphorylation was observed in KMS-12-BM and MOLM-16 cell lines treated with this compound plos.org.

The observed maximal antitumor activity in these xenograft models correlated with this compound plasma trough concentrations exceeding the IC₅₀ for pBAD inhibition determined in whole blood samples spiked with MOLM-16 or KMS-12-BM cells plos.org.

Here is a summary of the tumor growth inhibition data in xenograft models:

Xenograft ModelDose (mg/kg, BID)Tumor Growth Inhibition (%)Partial Regression (% of mice)Source
MOLM-16 (AML)309675 (6 of 8) plos.orgnih.gov
KMS-12-BM (MM)2543Not specified plos.orgnih.gov
KMS-12-BM (MM)5071Not specified plos.orgnih.gov
KMS-12-BM (MM)7577Not specified plos.orgnih.gov
KMS-12-BM (MM)10088Not specified plos.orgnih.gov

Here is a summary of pBAD inhibition in xenograft models:

Xenograft ModelEndpointIC₅₀ (nM)TimepointSource
MOLM-16 (AML)Intratumoral pBAD704 hours plos.orgplos.org
KMS-12-BM (MM)Intratumoral pBAD1454 hours plos.orgplos.org
MOLM-16 (AML)pBAD in whole blood76Ex vivo plos.org
KMS-12-BM (MM)pBAD in whole blood134Ex vivo plos.org

*Whole blood samples spiked with respective cell lines and treated ex vivo.

Synergistic and Additive Effects of Incb053914 in Preclinical Combinations

Combination with PI3K/AKT Pathway Inhibitors

The PI3K/AKT/mTORC1 pathway is another key signaling network involved in cell survival, growth, and migration, and it shares similar downstream substrates with PIM kinases plos.orgnih.gov. Inhibition of the AKT pathway has been shown to upregulate PIM1, potentially conferring resistance to PI3K inhibitor therapy nih.gov. This interplay provides a rationale for combining PIM kinase inhibition with PI3K/AKT pathway inhibitors nih.gov.

Selective PI3Kδ Inhibitors

Studies have assessed the effects of INCB053914 in combination with selective PI3Kδ inhibitors. INCB050465, a highly selective and potent PI3Kδ inhibitor, increased the expression of all three PIM isozymes in Pfeiffer DLBCL cells nih.gov. Combining this compound with INCB050465 enhanced the inhibitory effects on tumor growth in a xenograft model of diffuse large B-cell lymphoma (DLBCL), a model sensitive to PI3Kδ inhibition plos.orgnih.gov. This combination resulted in profound tumor regression in the Pfeiffer cell model of DLBCL aacrjournals.org. Among eight mice treated with the combination, seven showed a partial response (≥50% decrease in tumor volume), and one showed a complete regression (100% decrease in tumor volume) plos.org. This suggests that combining PIM kinase inhibition with PI3Kδ inhibition may help ameliorate compensatory resistance mechanisms nih.gov.

Preclinical Data: this compound in Combination with INCB050465 in a DLBCL Xenograft Model

Treatment GroupTumor Growth InhibitionResponse (Partial/Complete Regression)
This compound aloneInhibitedNot specified
INCB050465 aloneInhibitedNot specified
This compound + INCB050465Enhanced inhibition7/8 Partial, 1/8 Complete plos.org

Combination with Janus Kinase (JAK) Inhibitors

Cellular PIM kinase activity is regulated by cytokines through the JAK/STAT5 signaling pathway plos.orgnih.gov. PIM2 also plays a role in regulating IL-6 gene expression, which is induced by STAT5 nih.gov. This interconnectedness suggests that inhibiting PIM kinases may modulate the aberrant JAK/STAT activation observed in certain malignancies plos.orgnih.gov.

JAK1-Selective Inhibitors

This compound has been assessed in combination with JAK1-selective inhibitors. In xenograft models of multiple myeloma (MM), this compound synergistically enhanced the inhibitory potency of the JAK1-selective inhibitor, itacitinib (B608144), on tumor growth plos.orgnih.gov.

JAK1/2-Selective Inhibitors (e.g., Ruxolitinib)

The combination of this compound with JAK1/2-selective inhibitors, such as ruxolitinib (B1666119), has also shown synergistic effects. Ruxolitinib is approved for the treatment of certain myeloproliferative neoplasms (MPNs) nih.govashpublications.org. This compound augmented the efficacy of ruxolitinib in both in vitro and in vivo MPN models driven by aberrant JAK2 signaling nih.govnih.gov. The combination synergized to inhibit cell growth and induce apoptosis in JAK2-driven MPN models nih.govnih.gov. Low nanomolar concentrations of this compound enhanced ruxolitinib's efficacy in inhibiting the neoplastic growth of primary MPN patient cells nih.govnih.gov. In an in vivo model of JAK2-V617F-driven MPN cell growth, the combined treatment suppressed tumor formation at doses where single agents had little to no effect ashpublications.org. The combination of this compound and ruxolitinib also synergistically suppressed cell signaling pathways that regulate BAD and mTORC1 activity nih.gov.

Preclinical Data: this compound in Combination with Ruxolitinib in MPN Models

Model SystemObserved Effect
In vitro MPN cell linesSynergistic inhibition of cell growth and induction of apoptosis nih.govashpublications.orgnih.gov
Primary MPN patient cellsEnhanced inhibition of neoplastic growth at low nanomolar concentrations nih.govashpublications.orgnih.gov
In vivo MPN xenograftsSuppressed tumor formation (JAK2-V617F-driven) nih.govashpublications.org

Antagonism of Ruxolitinib Persistence in Myeloproliferative Neoplasm (MPN) Models

This compound has been shown to antagonize ruxolitinib-persistent myeloproliferation in vivo in an MPN model nih.govnih.govmdpi.com. This suggests a potential role for this compound in overcoming or preventing resistance to ruxolitinib therapy nih.govmdpi.com.

Combination with Conventional Chemotherapeutic Agents

PIM kinase overexpression has been linked to resistance to traditional chemotherapeutic agents nih.gov. Therefore, combining PIM kinase inhibition with chemotherapy may enhance treatment efficacy nih.gov. This compound has been evaluated in combination with conventional chemotherapeutic agents. In an AML xenograft model, combined administration of this compound with cytarabine (B982) resulted in additive inhibition of tumor growth plos.orgnih.gov. Cytarabine is known to upregulate CD25 via STAT5 activation, which can lead to transcriptional activation of PIM kinases nih.gov.

Preclinical Data: this compound in Combination with Cytarabine in an AML Xenograft Model

Treatment GroupTumor Growth InhibitionCombination Effect
This compound aloneInhibited-
Cytarabine aloneInhibited-
This compound + CytarabineAdditive inhibitionAdditive plos.orgnih.gov

Cytarabine

Combination studies involving this compound and cytarabine have demonstrated beneficial interactions in preclinical models of acute myeloid leukemia (AML). In SCID mice bearing KG-1 AML tumors, administration of either this compound or cytarabine alone inhibited tumor growth. wikipedia.org The combined administration of this compound with cytarabine resulted in additive inhibition of tumor growth in this model. wikipedia.org This finding is consistent with the observation that cytarabine can induce the expression of CD25 via STAT5 activation, which subsequently leads to transcriptional activation of PIM kinases. wikipedia.org

ModelCombinationObserved EffectReference
KG-1 xenograftsThis compound + CytarabineAdditive inhibition of tumor growth wikipedia.org

Azacitidine

This compound has also been evaluated in combination with azacitidine. In a panel of 65 anticancer agents assessed for their ability to potentiate the inhibitory effects of this compound on the viability of multiple myeloma (MM) cells (KMS-11, KMS-12-BM, MM1.S), azacitidine was identified as one of the agents showing particularly potent additive or synergistic effects when combined with this compound. wikidata.orgwikipedia.org While this specific finding was highlighted in MM models, the potential for beneficial interactions with hypomethylating agents like azacitidine in other hematologic malignancies, such as AML, is supported by the broader preclinical data on this compound combinations. wikipedia.org

Cell LinesCombinationObserved EffectReference
KMS-11, KMS-12-BM, MM1.S (MM)This compound + AzacitidineAdditive/Synergistic inhibition of cell viability wikidata.orgwikipedia.org

Combination with Other Targeted Agents

The preclinical characterization of this compound has also included investigations into its combination with other targeted therapies, particularly in specific molecular subsets of hematologic malignancies. wikidata.org

Topoisomerase 2 Inhibitors in FLT3-ITD Acute Myeloid Leukemia Models

Studies have explored the interaction between Pim kinase inhibition and topoisomerase 2 inhibitors in the context of FLT3-ITD acute myeloid leukemia, a subtype associated with poor outcomes. fishersci.ptwmcloud.org Preclinical data suggest that inhibiting Pim kinase can sensitize FLT3-ITD AML cells to the cytotoxic effects of topoisomerase 2 inhibitors. fishersci.pt This sensitization is reported to occur through mechanisms involving increased DNA damage and oxidative stress. fishersci.pt It is noteworthy that this sensitization effect was specifically observed with topoisomerase 2 inhibitors and not with cytarabine in these FLT3-ITD models. fishersci.pt These findings support the potential utility of combining Pim kinase inhibitors with topoisomerase-2 inhibitors in novel treatment regimens for FLT3-ITD AML. fishersci.pt

ModelCombinationObserved EffectMechanismReference
FLT3-ITD AML cell lines and primary cellsPim kinase inhibitors + Topoisomerase 2 inhibitorsEnhanced induction of apoptosis, sensitization to cytotoxic effectsIncreased DNA damage and oxidative stress fishersci.pt

Molecular Crosstalk and Signaling Network Interactions

Intersection with JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for hematopoietic cell proliferation and differentiation, mediated by cytokines and growth factors plos.orgnih.gov. PIM kinase activity is regulated by cytokines through JAK/STAT5 signaling at both transcriptional and translational levels plos.orgnih.gov. STAT3 and STAT5, activated downstream of JAK, can bind to the promoter of the PIM-1 gene, upregulating its expression . PIM2 may also contribute to IL-6 gene expression, which is also induced by STAT5, potentially leading to a feed-forward mechanism that sustains STAT-mediated proliferation plos.orgnih.gov.

PIM Kinases as Downstream Regulators of JAK/STAT

PIM kinases are considered downstream mediators of JAK/STAT signaling plos.orgnih.gov. Aberrant activation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms (MPNs) plos.orgnih.gov. Studies using primary cell cultures from patients with JAK2 V617F-positive MPNs demonstrated that INCB053914 inhibited neoplastic erythroid colony formation in a dose-dependent manner, indicating that inhibiting downstream PIM kinases can block aberrant JAK/STAT activation plos.orgnih.gov.

Data on this compound inhibition of erythroid colony formation in MPN patients:

This compound Concentration (nM)Inhibition of Colony Formationp-value
0.5Significant dose-dependent inhibition< 0.05
(Higher concentrations)Increased inhibition< 0.01

Based on observations from preclinical studies plos.orgnih.gov. Specific percentage inhibition values were not consistently provided across all concentrations in the available snippets.

Furthermore, PIM kinases can directly modulate the activity of STAT3 and STAT5 factors. Inhibition of PIM with a pan-PIM inhibitor has been shown to decrease the phosphorylation levels of STAT3 and STAT5 in Hodgkin lymphoma cells ashpublications.org.

Role in Cytokine-Mediated Rescue from FLT3 Inhibition via JAK-STAT5-PIM Axis

In acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations, resistance to FLT3 inhibitors is a significant challenge nih.govnih.gov. Hematopoietic cytokines present in the bone marrow microenvironment, particularly GM-CSF and IL-3, can mediate resistance to FLT3 inhibition by rescuing AML cell survival nih.govashpublications.orgdntb.gov.ua. This cytokine-mediated resistance is dependent on JAK kinases, STAT5, and PIM kinases nih.govashpublications.org.

GM-CSF and IL-3 signal through JAK kinases, and co-treatment with a JAK1/2 inhibitor or STAT5 knockdown can re-sensitize AML cells to FLT3 inhibition in the presence of cytokines ashpublications.org. PIM kinases are downstream targets of both FLT3-ITD and STATs in cytokine signaling ashpublications.org. All three PIM isoforms can be downregulated upon FLT3 inhibition, but GM-CSF and IL-3 can rescue PIM1 and PIM2 expression ashpublications.org. Co-treatment with this compound was sufficient to block IL-3 mediated rescue of cell survival in FLT3-ITD+ AML cells ashpublications.org. These findings suggest that FLT3-ITD+ AML cells utilize a redundant signaling pathway activated by bone marrow cytokines through a JAK-STAT5-PIM axis to evade apoptosis induced by FLT3 inhibition ashpublications.org.

Interplay with PI3K/AKT/mTORC1 Signaling Pathway

PIM kinases interact substantially with the PI3K/AKT/mTORC1 pathway plos.orgaacrjournals.orgwikipedia.orgnih.gov. This interaction involves overlapping downstream substrates and shared roles in regulating cellular processes like growth and survival plos.orgaacrjournals.orgwikipedia.org. PIM kinases can influence the PI3K/AKT/mTOR pathway by affecting PI3K through insulin (B600854) receptor substrates (IRS) and its downstream component AKT nih.gov.

PIM Kinase Promotion of mTORC1 Signaling

PIM kinases and mTORC1 share common downstream substrates, including 4E-BP1 and BAD plos.orgaacrjournals.org. Both PIM2 and mTORC1 can phosphorylate 4E-BP1 through parallel pathways, leading to the upregulation of cap-dependent protein translation plos.org. PIM kinases can also promote mTORC1 signaling by phosphorylating and inhibiting the anti-apoptotic protein BAD plos.orgaacrjournals.orgmedchemexpress.complos.org. PIM kinases and AKT both contribute to BAD phosphorylation wikipedia.orgnih.gov. PIM kinases can also regulate mTOR signaling by affecting mTOR outputs such as S6 kinase, which influences cell growth and metabolism plos.org.

Data on this compound inhibition of downstream PIM substrates, including those in the PI3K/AKT/mTOR pathway:

Cell Line (Hematologic Malignancy)SubstrateObserved Effect of this compound
KMS-12-BM (MM), MOLM-16 (AML)BAD phosphorylationInhibited (mean IC50: 27 nM in KMS-12-BM, 4 nM in MOLM-16) medchemexpress.com
MOLM-16 (AML), Pfeiffer (DLBCL), KMS-12-PE/BM (MM)p70S6K/S6 phosphorylationDose-dependent inhibition medchemexpress.com
MOLM-16 (AML), Pfeiffer (DLBCL), KMS-12-PE/BM (MM)4E-BP1 phosphorylationDose-dependent inhibition medchemexpress.com
Various hematologic cancer cell linesMultiple substratesInhibition of phosphorylation plos.orgaacrjournals.org

Based on preclinical characterization studies plos.orgaacrjournals.orgmedchemexpress.com.

Implications for Oncogenic Feedback Loops and Drug Resistance Mechanisms

The interplay between PIM kinases and pathways like JAK/STAT and PI3K/AKT/mTORC1 has significant implications for oncogenic signaling and the development of drug resistance plos.orgwikipedia.orgaacrjournals.org. PIM kinases are involved in various mechanisms of therapeutic resistance nih.govaacrjournals.orgnih.gov.

Increased PIM kinase expression has been observed in AML cells resistant to FLT3 inhibitors nih.govnih.govunige.ch. PIM kinases can directly modify FLT3-ITD receptors, contributing to resistance nih.gov. Upregulation of PIM-1 has been specifically identified as a mechanism of resistance to FLT3 inhibitors aacrjournals.org. The cytokine-mediated activation of the JAK-STAT5-PIM axis provides a survival signal that bypasses FLT3 inhibition, contributing to resistance nih.govashpublications.org.

Furthermore, inhibition of the PI3K/AKT pathway has been shown to upregulate PIM1 expression, which may confer resistance to PI3K inhibitor therapy plos.orgnih.gov. This suggests a compensatory mechanism where inhibiting one pathway can activate PIM kinases, potentially limiting the effectiveness of the initial therapy plos.orgnih.gov. Combining PIM kinase inhibition with PI3Kδ inhibition with this compound and INCB050465, respectively, has shown potential in ameliorating this compensatory resistance mechanism plos.orgnih.gov.

PIM kinases also interact with and stabilize key oncogenic proteins like c-Myc, which is involved in cell proliferation and survival and can contribute to drug resistance nih.govplos.orggrantome.com. PIM kinases can regulate anti-apoptotic proteins such as Mcl-1 and Bad, promoting cell survival and resistance to therapies that induce apoptosis aacrjournals.orgmedchemexpress.complos.orggrantome.com.

The constitutive activity of PIM kinases and their involvement in multiple pro-survival and proliferative pathways highlight their role in enabling cancer cells to evade the effects of targeted therapies and chemotherapy, contributing to the development of drug resistance plos.orgaacrjournals.orgaacrjournals.org.

Methodological Approaches in Preclinical Research of Incb053914

Biochemical Characterization Assays

Biochemical assays are fundamental in characterizing the direct inhibitory activity of a compound against its target enzymes. For INCB053914, in vitro biochemical assays have been used to determine its potency against the three PIM kinase isozymes: PIM1, PIM2, and PIM3.

These assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. For this compound, AlphaScreen® assays were used for PIM1 and PIM3, while a time-resolved fluorescence resonance energy transfer assay was employed for PIM2. nih.gov

Research findings indicate that this compound potently inhibits the activities of all three PIM isozymes. nih.govplos.org. The half maximal inhibitory concentration (IC₅₀) values demonstrate that this compound is most potent against PIM1 and PIM3, with slightly reduced potency against PIM2. plos.orgselleckchem.com. Due to its reduced susceptibility to inhibition, PIM2 was often chosen as a benchmark isozyme in subsequent experiments to ensure target coverage. nih.govplos.org.

This compound has also demonstrated high selectivity against a broad panel of kinases, showing over 475-fold selectivity compared to PIM kinases, with the exception of RSK2, against which it exhibited modest potency (IC₅₀ = 7.1 μM). nih.govplos.orgselleckchem.com.

Below is a table summarizing the inhibitory potency of this compound against the PIM isozymes in biochemical assays:

Kinase IsozymeIC₅₀ (nM)
PIM10.24 selleckchem.com
PIM230 selleckchem.com
PIM30.12 selleckchem.com

Cell-Based Assays for Proliferation and Apoptosis

Cell-based assays are crucial for evaluating the effects of this compound on cancer cell behavior, specifically proliferation and apoptosis. These assays utilize various cell lines, particularly those derived from hematologic malignancies where PIM kinases are often overexpressed. nih.govplos.org.

Cell Proliferation Assays

Cell proliferation assays measure the rate of cell division and growth. These assays are used to assess the ability of this compound to inhibit the multiplication of cancer cells. Studies have assessed the effects of this compound on cellular proliferation in a diverse panel of hematologic tumor cell lines, including those from acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL). nih.govplos.orgselleckchem.com.

Research has shown that this compound is active as a single agent in inhibiting proliferation across a majority of these cell lines. selleckchem.comaacrjournals.org. The mean growth inhibitory (GI₅₀) values varied depending on the cell line, generally ranging from 3 to 300 nM. selleckchem.comaacrjournals.org. Notably, this compound inhibited proliferation in all MM cell lines tested, with mean GI₅₀ values between 13.2 nM and 230.0 nM. nih.govplos.org. Certain AML cell lines, such as MOLM-16 and Kasumi-3, demonstrated extreme sensitivity to this compound, with very low mean GI₅₀ values (3.3 nM and 4.9 nM, respectively). nih.govplos.org. Pfeiffer cells, a DLBCL cell line, were among the most sensitive tested, with a mean GI₅₀ of 19.5 nM. nih.govplos.org.

These findings collectively indicate that this compound possesses broad anti-proliferative activity against various hematologic tumor cell lines. nih.govplos.org.

Molecular Analysis Techniques

Molecular analysis techniques are employed to investigate the effects of this compound on intracellular signaling pathways and protein expression, providing insights into its mechanism of action.

Western Blotting for Protein Phosphorylation and Expression

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. In the context of this compound preclinical research, Western blotting has been instrumental in assessing the phosphorylation status of downstream PIM kinase substrates and the expression levels of PIM isozymes. nih.govplos.org.

Studies have utilized Western blotting to examine the effects of this compound on the phosphorylation of key proteins involved in cell survival, growth, and migration, including BAD (Bcl-2–associated death promoter protein), p70S6K, S6, and 4E-BP1. nih.govplos.orgsemanticscholar.org. Treatment with this compound has been shown to inhibit the phosphorylation of these downstream PIM kinase substrates in a dose-dependent manner in various hematologic cancer cell lines. nih.govplos.orgsemanticscholar.org. Inhibition of BAD phosphorylation was particularly sensitive to this compound in MOLM-16 and KMS-12-BM cells. semanticscholar.org.

Western blotting has also been used to monitor the expression levels of PIM isozymes following this compound treatment. nih.govplos.org. Interestingly, an increase in PIM2 expression has been observed in several cell lines and in primary bone marrow blasts from AML patients treated ex vivo with this compound. nih.govplos.orgresearchgate.net. This compensatory response does not appear to reduce the activity of this compound. aacrjournals.org. Actin controls are typically included in Western blots to ensure equivalent protein loading across samples. nih.govplos.org.

ELISA-Based Assays for Phosphorylated Proteins

ELISA (Enzyme-Linked Immunosorbent Assay) based assays, particularly phospho-specific ELISAs, provide a quantitative method for measuring the levels of specific phosphorylated proteins. tymora-analytical.commybiosource.comthermofisher.com. This technique complements Western blotting by offering a potentially more quantitative assessment of phosphorylation changes.

In preclinical studies of this compound, ELISA has been used to quantify the concentration of phosphorylated BAD (pBAD) protein in cell lysates. nih.govplos.org. For example, a Human pBAD S112 ELISA Kit has been utilized for this purpose. nih.govplos.org. These assays help to confirm and quantify the inhibitory effects of this compound on the phosphorylation of specific PIM kinase substrates, correlating biochemical activity with cellular effects. nih.govplos.org.

In Vivo Animal Models

Preclinical evaluation of this compound included in vivo studies to assess its effects on tumor growth and signaling pathways in living systems. These studies utilized animal models, particularly murine xenografts, to mimic human hematologic malignancies. plos.orgnih.gov

Murine Xenograft Models of Hematologic Malignancies

Murine xenograft models derived from human hematologic cancer cell lines were employed to evaluate the antitumor activity of this compound. Acute myeloid leukemia (AML) and multiple myeloma (MM) xenografts were specifically utilized. plos.orgnih.gov

In these models, single-agent this compound demonstrated dose-dependent inhibition of tumor growth. plos.orgnih.govresearchgate.netnih.gov Assessment of tumor samples from treated mice revealed that this compound inhibited the phosphorylation of Bcl-2-associated death promoter protein (BAD), a downstream substrate of PIM kinases. plos.orgnih.gov This inhibition of BAD phosphorylation was observed in both MOLM-16 (AML) and KMS-12-BM (MM) tumor-bearing mice. plos.org

Combination studies were also conducted in xenograft models. Additive or synergistic inhibition of tumor growth was observed when this compound was combined with other agents targeting overlapping signaling pathways. plos.orgnih.govresearchgate.netnih.gov Combinations with selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, and cytarabine (B982) showed enhanced antitumor effects in xenograft models, including models of diffuse large B-cell lymphoma (DLBCL) and MM. plos.orgnih.govresearchgate.netnih.gov For instance, this compound enhanced the inhibitory effects of a selective PI3Kδ inhibitor on tumor growth in a DLBCL xenograft model. plos.orgnih.gov Additionally, this compound synergistically increased the inhibitory effects of cytarabine on tumor growth in KG-1 xenografts. nih.gov Studies in MPN models also indicated that this compound augmented the efficacy of the JAK1/2 inhibitor ruxolitinib (B1666119) in in vivo models. nih.govnih.gov

Ex Vivo Studies with Primary Cells

Ex vivo studies were conducted using primary cells obtained from patients with hematologic malignancies to further investigate the effects of this compound outside of a living organism but in a more clinically relevant context than cell lines. These studies provided insights into the direct impact of this compound on patient-derived cancer cells and other relevant cell populations. plos.orgnih.gov

Primary bone marrow blasts from patients with acute myeloid leukemia (AML) were treated ex vivo with this compound. These studies confirmed the effects observed in cell lines, showing decreased phosphorylation of downstream substrates such as p70S6K and 4E-BP1. plos.orgnih.gov An increase in PIM2 expression was also observed in these primary AML blasts following this compound treatment. plos.orgnih.gov The effects on BAD phosphorylation in primary AML blasts were noted to be variable among different patient samples. plos.orgnih.gov

Ex vivo assessments were also performed on primary cell cultures obtained from patients with JAK2 V617F-positive myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF). plos.orgnih.gov this compound effectively inhibited the formation of neoplastic erythroid colonies in these cultures, even at low nanomolar concentrations. plos.org Further studies suggested enhanced activity when this compound was combined with ruxolitinib in these primary MPN cell samples. plos.orgnih.govnih.gov

Additionally, a concentration-dependent increase in PIM2 expression was observed in peripheral blood mononuclear cells (PBMCs) treated ex vivo with this compound. plos.orgnih.gov These results from primary cells corroborated findings from cell line studies, indicating that this compound's inhibition of PIM kinases elicits similar effects on downstream signaling in patient-derived cells. plos.orgnih.gov

Future Directions in Preclinical and Translational Research

Investigation of Novel Combination Strategies in Animal Models

Preclinical research with INCB053914 has explored its potential in combination with other anti-cancer agents, particularly in models of hematologic malignancies. Studies have shown additive or synergistic inhibition of tumor growth when this compound is combined with inhibitors targeting overlapping signaling networks plos.orgnih.govnih.gov.

Combinations investigated in xenograft models include:

this compound with the selective PI3Kδ inhibitor, INCB050465, in diffuse large B-cell lymphoma (DLBCL) models plos.orgnih.govsemanticscholar.org.

this compound with cytarabine (B982) in AML xenografts plos.orgnih.govnih.govsemanticscholar.org.

this compound with selective JAK1 or JAK1/2 inhibitors plos.orgnih.govnih.gov. Specifically, potent synergy has been observed with ruxolitinib (B1666119) in myeloproliferative neoplasm (MPN) models, leading to enhanced growth inhibition and apoptosis induction nih.govashpublications.orgnih.gov. This combination also suppressed biomarkers for mTORC1 activity nih.gov.

These findings suggest that combining pan-PIM inhibition with agents targeting PI3Kδ, JAK/STAT, or standard chemotherapeutics like cytarabine may offer enhanced therapeutic utility in hematologic malignancies plos.orgnih.govnih.gov. Further investigation of novel combinations in relevant animal models is a key future direction.

Data from combination studies in xenograft models:

Combination TreatmentModel (Xenograft)Observed EffectReference
This compound + INCB050465 (PI3Kδ inh)Pfeiffer (DLBCL)Additive or synergistic inhibition of tumor growth plos.orgnih.govsemanticscholar.org
This compound + CytarabineKG-1 (AML)Additive or synergistic inhibition of tumor growth plos.orgnih.govnih.govsemanticscholar.org
This compound + JAK1 or JAK1/2 inhVariousAdditive or synergistic inhibition of tumor growth plos.orgnih.govnih.gov
This compound + Ruxolitinib (JAK1/2 inh)MPN models (in vitro and in vivo)Potent synergy, enhanced apoptosis, suppressed mTORC1 biomarkers nih.govashpublications.orgnih.gov

Exploration of Resistance Mechanisms to PIM Inhibition

PIM kinases are known to contribute to therapeutic resistance in various cancers nih.govucl.ac.ukaacrjournals.org. Understanding the mechanisms of resistance to PIM inhibition by this compound is crucial for developing strategies to overcome it.

One observed mechanism involves the potential for compensatory upregulation of PIM kinases upon treatment with PIM inhibitors aacrjournals.orgnih.gov. Studies with this compound have noted an induction of PIM kinase protein levels in human cancer cell lines following treatment aacrjournals.org. Importantly, preclinical data suggest that combining PIM kinase inhibition with inhibition of other pathways, such as PI3Kδ, may help ameliorate compensatory resistance mechanisms nih.gov. For example, the PI3Kδ inhibitor INCB050465 was shown to increase the expression of all three PIM isozymes, suggesting a rationale for combining INCB05394 with PI3Kδ inhibition to counteract this effect nih.gov.

Further research is needed to fully elucidate the complex mechanisms of resistance that may emerge under this compound treatment, including the involvement of other signaling pathways and cellular processes.

Identification of Biomarkers for Response and Resistance to this compound

Identifying biomarkers that predict response or resistance to this compound is important for patient stratification and optimizing treatment strategies. Preclinical studies have begun to explore potential biomarkers.

Decreased phosphorylation of PIM kinase substrates, such as BAD, p70S6K/S6, and 4E-BP1, has been used as a pharmacodynamic marker of this compound activity in both cell lines and patient samples medchemexpress.complos.orgnih.govaacrjournals.org. Increased PIM2 expression has also been noted as a marker of this compound activity in hematologic tumor cell lines and patient-derived cells plos.orgnih.govaacrjournals.org.

In the context of combination therapy, changes in signaling pathways regulated by both this compound and the co-administered agent could serve as predictive biomarkers. For instance, in MPN models, the combination of this compound and ruxolitinib synergistically suppressed biomarkers of mTORC1 activity, which could potentially be explored as a marker for the efficacy of this combination nih.gov.

Further research is required to validate these and identify novel biomarkers that can reliably predict clinical response or resistance to this compound, both as a monotherapy and in combination regimens aacrjournals.orgresearchgate.net.

Pharmacodynamic Markers of this compound Activity:

MarkerObservation with this compound TreatmentContextReference
Phosphorylation of BADInhibitedHematologic cancer cell lines, patient cells, xenografts medchemexpress.complos.orgnih.govaacrjournals.org
Phosphorylation of p70S6K/S6InhibitedHematologic cancer cell lines medchemexpress.comnih.govaacrjournals.org
Phosphorylation of 4E-BP1InhibitedHematologic cancer cell lines, patient samples medchemexpress.comnih.govaacrjournals.org
PIM2 ExpressionIncreasedHematologic cancer cell lines, patient cells plos.orgnih.govaacrjournals.org
Phosphorylation of PRAS40 (T246)InhibitedMPN model cells nih.gov
Biomarkers of mTORC1 activity (pp70S6K(T389), pS6(S235/S236), p4EBP1(T37/T46))Decreased (synergistically with ruxolitinib)MPN model cells nih.gov

Application in Other Preclinical Disease Models

While the preclinical development of this compound has primarily focused on hematologic malignancies where PIM kinases are frequently overexpressed plos.orgnih.govnih.gov, there is potential for exploring its application in other preclinical disease models where PIM kinases have been implicated. PIM kinases are involved in various cellular processes relevant to other cancers and potentially non-oncologic conditions guidetoimmunopharmacology.orgmdpi.compatsnap.com.

PIM kinases have been shown to contribute to drug resistance in solid tumors nih.govucl.ac.uk. Research into the role of PIM kinases in different solid tumor types and the potential for this compound as a single agent or in combination with other therapies in these models could be a future direction. For example, PIM kinases have been implicated in resistance to therapies in prostate cancer, ovarian cancer, and triple-negative breast cancer models ucl.ac.uk.

Furthermore, given the roles of PIM kinases in signaling pathways beyond cancer, such as inflammation and immune responses, there might be potential to investigate this compound in preclinical models of other diseases where modulating these pathways could be therapeutically beneficial guidetoimmunopharmacology.orgresearchgate.netjinpanlab.com. However, current published research on this compound predominantly focuses on its anti-cancer potential.

Q & A

Q. How does INCB053914 inhibit cell proliferation in preclinical hematologic malignancy models, and what experimental methods validate its mechanism?

this compound suppresses proliferation by competitively inhibiting ATP binding to PIM kinases (PIM1/2/3), blocking downstream phosphorylation of targets like RPS6 and BAD, which regulate cell survival and growth. Validation methods include:

  • Neutral red/WST-1 assays to quantify dose-dependent cell viability reduction (EC50: 0.045–8 μM in HNSCC models) .
  • Western blotting to assess phosphorylation changes (e.g., pRPS6-S235/236 and pBAD-S112) in sensitive vs. resistant cell lines .
  • Flow cytometry to measure cell cycle arrest (G0/G1 phase increase from 58.4% to 74.8%) and apoptosis (late apoptotic cells increase from 0.9% to 18.5%) .

Q. What in vitro assays are critical for evaluating this compound’s selectivity across PIM kinase isoforms?

Key assays include:

  • Radioactive kinase activity assays to determine IC50 values (PIM1: 0.24 nM; PIM3: 0.12 nM; PIM2: 30 nM) .
  • Colony formation assays in hematologic malignancy models (e.g., erythroid colonies reduced by 50% at 20–50 nM) .
  • Isoform-specific knockdown studies to isolate PIM1/2/3 contributions to drug sensitivity .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in resistant vs. sensitive cell lines be reconciled?

Resistance mechanisms may involve compensatory pathways (e.g., eIF4E phosphorylation in UM-SCC-47 cells) or variable PIM isoform dependency. Investigative approaches:

  • Phosphoproteomic profiling to identify bypass signaling pathways in resistant cells .
  • CRISPR screening to pinpoint genetic modifiers of drug sensitivity .
  • Combination studies with inhibitors targeting parallel survival pathways (e.g., AKT/mTOR) .

Q. What strategies optimize this compound’s therapeutic window in clinical trials, given dose-limiting toxicities (DLTs) like transaminase elevation?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align drug exposure with target inhibition (e.g., 2000 nM achieves >90% PIM1 inhibition in preclinical models) .
  • Biomarker-driven dosing (e.g., monitoring pRPS6 levels in peripheral blood) to minimize off-target effects .
  • Intermittent dosing regimens to mitigate hepatotoxicity observed in Phase 1/2 trials (AST/ALT elevation in 36.2% of patients) .

Q. How can experimental design address discrepancies between preclinical tumor regression and limited clinical responses in combination therapies?

  • Co-culture models incorporating stromal cells to mimic tumor microenvironment interactions .
  • In vivo xenograft studies with longitudinal imaging (e.g., UCPI:SCC090 models show 60% tumor growth inhibition) .
  • Adaptive trial designs to test sequential vs. concurrent combinations (e.g., this compound + ruxolitinib in myelofibrosis) .

Methodological Guidance

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for this compound studies?

Apply the FINER framework:

  • Feasible : Use achievable endpoints (e.g., IC50 determination in 72-hour assays) .
  • Novel : Explore understudied PIM3-driven resistance in solid tumors .
  • Ethical : Prioritize preclinical toxicity screening to reduce clinical trial risks .

Q. How should researchers validate PIM kinase inhibition specificity in complex biological systems?

  • Orthogonal validation via thermal shift assays or cellular thermal shift assays (CETSA) .
  • Isoform-selective inhibitors as controls (e.g., TP-3654 for PIM2) .
  • Knockout/rescue experiments to confirm phenotype reversal upon PIM re-expression .

Data Interpretation Challenges

Q. Why do some HNSCC cell lines (e.g., CAL 27) exhibit high PIM3 expression but remain insensitive to this compound?

Potential explanations and validation steps:

  • Compensatory kinase activation (e.g., AKT or ERK): Test via phospho-kinase arrays .
  • Epigenetic silencing of pro-apoptotic genes : Perform RNA-seq to identify resistance-associated transcripts .
  • Drug efflux pumps : Assess ABC transporter activity using calcein-AM assays .

Q. What statistical methods reconcile variability in preclinical vs. clinical efficacy data?

  • Meta-analysis of pooled preclinical datasets (e.g., EC50 ranges across 10+ cell lines) .
  • Bayesian hierarchical modeling to account for inter-study heterogeneity .
  • Power calculations to ensure adequate sample sizes in animal studies (e.g., n=7 mice/group in xenograft models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.